molecular formula C3H8N3Se B1258526 1-(2-Aminoethyl)isoselenourea

1-(2-Aminoethyl)isoselenourea

Cat. No.: B1258526
M. Wt: 165.09 g/mol
InChI Key: KJPTYFNIFFRKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)isoselenourea is a research chemical recognized in scientific literature for its potent inhibitory effects on inducible nitric oxide synthase (iNOS) . iNOS is an enzyme responsible for producing high, sustained levels of nitric oxide (NO), a signaling molecule with a complex role in physiology and disease. The overexpression of iNOS has been strongly associated with the promotion of tumorigenesis in various cancers, including those of the colon, breast, and prostate, making it a significant target for chemoprevention and therapeutic research . The mechanism of action for this compound involves the selective inhibition of iNOS activity, thereby reducing the production of NO. This is of particular interest in studying inflammatory pathways and cancer biology, as excessive NO can lead to DNA damage and dysregulation of key cellular signaling pathways through processes like S-nitrosylation of proteins . Research indicates that selenium-containing compounds like 1-(2-Aminoethyl)isoselenourea can function as anti-inflammatory agents by suppressing iNOS-mediated NO production . This makes it a valuable tool for researchers investigating the role of NO in disease models, particularly in immunology, oncology, and inflammation biology. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C3H8N3Se

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C3H8N3Se/c4-1-2-6-3(5)7/h1-2,4H2,(H2,5,6)

InChI Key

KJPTYFNIFFRKFA-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)[Se])N

Synonyms

AE-SeU
aminoethylisoselenourea
aminoethylisoselenouronium

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 1 2 Aminoethyl Isoselenourea and Analogs

Cyclization and Rearrangement Reactions

A key reaction of 1-(2-aminoethyl)isoselenourea is its propensity to undergo intramolecular cyclization. The selenium analog of AET (2-aminoethylisothiouronium bromide hydrobromide) can be prepared by reacting selenourea (B1239437) with 2-bromoethylamine (B90993) hydrobromide. researchgate.net When 2-aminoethylisoselenouronium hydrobromide is treated with boiling water, it readily cyclizes to form 2-aminoselenazoline. researchgate.net

This type of transformation is a specific example of the broader Hantzsch-type synthesis for preparing 2-amino-1,3-selenazoles. mdpi.com This general method involves the condensation of selenourea with α-halocarbonyl compounds. mdpi.commdpi.com For instance, selenazoles have been effectively synthesized by reacting α-bromo ketones with selenourea in water at 50°C, a process facilitated by the presence of β-cyclodextrin. nih.gov Ultrasound has also been employed to mediate the rapid and high-yielding coupling of N-protected-α-amino acid-derived bromomethyl ketones with selenourea to produce 2-amino-1,3-selenazole analogues of amino acids. arkat-usa.org

Selenourea derivatives are known to undergo isomerization and retroisomerization reactions, often influenced by external factors like heat, light, or acidic conditions. mdpi.comresearchgate.net The isomerization of certain acylselenoureas to their corresponding acylisoselenoureas can be initiated by irradiation with light (in the 340–400 nm range) or by heating. mdpi.comresearchgate.net Thermal analysis has shown that this isomerization can proceed in the solid phase as an exothermic process at temperatures below the compound's melting point. mdpi.comresearchgate.net

Conversely, retroisomerization—the conversion of an isoselenourea back to a selenourea—has been observed under acidic conditions. mdpi.com For example, treating pivaloylisoselenoureas with hot anhydrous acetic acid or hydrogen chloride in an aprotic solvent triggers retroisomerization to the original selenoureas. mdpi.comresearchgate.net In the case of benzoyl analogues, however, acid treatment promotes the forward isomerization, and both acid-induced changes are irreversible. mdpi.com

Table 1: Conditions Influencing Isomerization of Selenourea Derivatives
TransformationConditions/InitiatorSubstrate ExampleOutcomeReference
IsomerizationLight (340–400 nm) or HeatAcylselenoureasFormation of Acylisoselenoureas mdpi.comresearchgate.net
RetroisomerizationHot Anhydrous Acetic Acid or HClPivaloylisoselenoureasFormation of Pivaloylselenoureas mdpi.comresearchgate.net
IsomerizationAcidic ConditionsBenzoylselenoureasFormation of Benzoylisoselenoureas (irreversible) mdpi.com

Formation of Selenazoline Derivatives (e.g., 2-Aminoselenazoline)

Reaction as a Reagent in Organic Transformations

Analogs of 1-(2-aminoethyl)isoselenourea have demonstrated significant potential as specialized reagents in organic synthesis. One notable example is the use of 1-selenocarbamoylpiperidine as a highly effective dechloroacetylating agent. researchgate.net This selenourea derivative chemoselectively cleaves the O-chloroacetyl protecting group without the need for a base. researchgate.net Its utility is enhanced by its ability to function in various solvents like 1,4-dioxane, THF, and DMF, allowing for reactions at elevated temperatures. researchgate.net Comparative studies have shown that it possesses a high potential for this transformation, efficiently removing the chloroacetyl group in the presence of other acyl groups such as acetyl, pivaloyl, and Fmoc. researchgate.net

Table 2: Chemoselectivity of 1-Selenocarbamoylpiperidine
Protecting GroupCleavage by 1-SelenocarbamoylpiperidineReference
O-chloroacetylYes researchgate.net
AcetylNo researchgate.net
PivaloylNo researchgate.net
FmocNo researchgate.net

Selenoureas are widely regarded as versatile and stable starting materials for the synthesis of a diverse array of selenium-containing heterocycles. researchgate.netnih.gov Their utility stems from their participation in various cyclization and condensation reactions.

Selenazoles and Selenazines: The reaction of arylselenocarboxamides with substituted α-halo carbonyl compounds yields substituted 2-aryl-1,3-selenazoles. researchgate.net Similarly, reacting them with β-halo carbonyl compounds affords 2-aryl-1,3-selenazines. researchgate.net In another approach, nucleophilic addition of selenoureas to acyl bromides has been shown to produce carbamimidoselenoates, which are structural isomers of the expected 1,3-selenazoles. nih.gov

Fused Heterocycles: Isoselenourea catalysts have been employed in enantioselective [3+3]-Michael addition-cyclization reactions. nih.gov This methodology allows for the formation of complex fused pyrazolo-pyridones and -pyranones with high enantioselectivity. nih.gov Mechanistic studies indicate that the isoselenourea catalyst provides enhanced reactivity compared to its isothiourea equivalent in these transformations. nih.gov

Table 3: Examples of Heterocycles Synthesized from Selenourea and Analogs
Starting MaterialsProduct ClassReaction TypeReference
Selenourea + α-Halo Ketone2-Amino-1,3-selenazolesHantzsch Condensation mdpi.com
Arylselenocarboxamide + β-Halo Carbonyl2-Aryl-1,3-selenazinesCyclization researchgate.net
Pyrazolone + α,β-Unsaturated Anhydride (B1165640)Fused Pyrazolo-pyranonesIsoselenourea-catalyzed Michael Addition-Cyclization nih.gov
Selenourea + Acyl BromideCarbamimidoselenoatesNucleophilic Addition nih.gov

Dechloroacetylation Reactions

Reaction Kinetic and Thermodynamic Studies

Detailed reaction kinetic data, such as rate constants and activation energies, for transformations involving 1-(2-aminoethyl)isoselenourea are not extensively documented in the reviewed literature. However, thermodynamic aspects of related reactions have been characterized.

Thermal analyses of the isomerization of acylselenoureas to acylisoselenoureas have revealed important thermodynamic information. mdpi.com This transformation has been identified as an exothermic process that occurs in the solid state at temperatures below the melting point of the material. mdpi.comresearchgate.net This indicates that the isoselenourea form is thermodynamically more stable under these conditions.

Table 4: Thermodynamic Data for Selenourea Isomerization
ReactionObservationThermodynamic ImplicationReference
Acylselenourea → AcylisoselenoureaExothermic change observed via thermal analysis in the solid state.The isomerization process releases heat (ΔH < 0). mdpi.comresearchgate.net

Catalytic Applications of Isoselenourea Systems in Organic Synthesis

Enantioselective Catalysis Mediated by Chiral Isoselenoureas (e.g., HyperSe)

Chiral isoselenoureas, such as the highly effective catalyst known as HyperSe, have proven to be exceptional in mediating enantioselective transformations. These catalysts operate through a Lewis base activation mechanism, where the selenium atom acts as the nucleophilic center.

Isoselenourea catalysts have been successfully employed in Michael addition-cyclization reactions, a powerful strategy for the construction of complex cyclic molecules. For instance, the reaction between α,β-unsaturated acyl-benzotriazoles and 1,3-dicarbonyl compounds can be effectively catalyzed by chiral isoselenoureas to yield valuable dihydropyranone products.

A notable example is the synthesis of δ-lactones through a formal [4+2] cycloaddition of enals and anhydrides. In these reactions, the isoselenourea catalyst activates the anhydride (B1165640) substrate, facilitating a cascade reaction that results in the formation of the cyclic product with high levels of enantioselectivity. The choice of the N-aryl substituent on the isoselenourea catalyst has been shown to be crucial for achieving optimal stereochemical control.

Table 1: Isoselenourea-Catalyzed Michael Addition-Cyclization

CatalystReactantsProductEnantiomeric Excess (ee)
Chiral Isoselenoureaα,β-Unsaturated Acyl-Benzotriazole, 1,3-Dicarbonyl CompoundDihydropyranoneHigh
Chiral IsoselenoureaEnal, Anhydrideδ-LactoneUp to 99%

A fascinating aspect of isoselenourea catalysis is the observation of self-correcting reaction pathways. In certain catalytic cycles, the initial acylation of the catalyst can occur at a non-optimal site, leading to the formation of an "off-pathway" intermediate. However, this off-pathway species can undergo a rearrangement to form the desired "on-pathway" intermediate, which then proceeds to generate the final product. This self-correction mechanism enhances the efficiency of the catalytic process by salvaging intermediates that would otherwise lead to undesired products or catalyst deactivation.

Isoselenourea-Catalyzed Michael Addition-Cyclization Reactions

Mechanistic Investigations of Isoselenourea Catalysis

Understanding the mechanism of isoselenourea catalysis is crucial for the rational design of new catalysts and the expansion of their applications.

The catalytic cycle of isoselenourea-mediated reactions typically begins with the acylation of the selenium atom of the catalyst by an acylating agent, such as an anhydride or an acyl-benzotriazole. This step forms a highly reactive acylisoselenourea intermediate. This intermediate then acts as a chiral acylating agent, transferring the acyl group to a nucleophile in an enantioselective manner. The final product is then released, and the catalyst is regenerated to complete the catalytic cycle. The nature of the acylisoselenourea intermediate is key to the high reactivity and selectivity observed in these transformations.

Isoselenoureas are the selenium analogues of the more commonly studied isothioureas. Comparative studies have revealed that isoselenourea catalysts often exhibit superior performance in terms of reactivity. The enhanced nucleophilicity of selenium compared to sulfur leads to a faster rate of catalyst acylation, which can be the rate-determining step in the catalytic cycle. This increased reactivity allows for lower catalyst loadings and shorter reaction times. However, in some cases, the higher reactivity of the acylisoselenourea intermediate can lead to reduced enantioselectivity compared to its isothiourea counterpart.

Table 2: Comparison of Isoselenourea and Isothiourea Catalysts

FeatureIsoselenoureaIsothiourea
Nucleophilicity of Heteroatom HigherLower
Rate of Acylation FasterSlower
Catalyst Loading Generally LowerGenerally Higher
Reactivity HigherLower
Enantioselectivity Can be lower in some casesCan be higher in some cases

Role of Isoselenourea Acylation in Product Formation

Scope and Limitations in Catalytic Organic Transformations

Isoselenourea catalysts have demonstrated a broad scope in organic synthesis, proving effective for a range of transformations beyond Michael additions. These include acyl transfer reactions, annulations, and other cascade processes. The ability to tune the steric and electronic properties of the catalyst by modifying the substituents on the isoselenourea scaffold allows for the optimization of reactivity and selectivity for specific applications.

Despite their advantages, isoselenourea catalysts also have limitations. The synthesis of chiral isoselenoureas can be more challenging compared to their isothiourea analogues. Furthermore, the sensitivity of organoselenium compounds to oxidation can sometimes lead to catalyst deactivation, requiring reactions to be performed under inert conditions. The development of more robust and easily accessible isoselenourea catalysts remains an active area of research.

Advanced Structural Elucidation and Theoretical Characterization

Spectroscopic Analysis for Structural Confirmation and Mechanistic Insights

Spectroscopic methods are fundamental to elucidating the structure of a molecule like 1-(2-Aminoethyl)isoselenourea and for monitoring its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷⁷Se)

NMR spectroscopy is a powerful tool for providing detailed information about the atomic connectivity and chemical environment within a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 1-(2-Aminoethyl)isoselenourea, one would expect to see distinct signals corresponding to the protons of the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. These would likely appear as triplets due to coupling with the adjacent methylene and amino groups. The protons of the primary amine (-NH₂) and the isoselenourea group (-NH and -NH₂) would also produce signals, though their chemical shifts and multiplicities could be influenced by the solvent and pH.

¹³C NMR: A ¹³C NMR spectrum would be expected to show two signals for the two distinct carbon atoms of the ethyl backbone. An additional signal would correspond to the carbon atom of the isoselenourea group. The chemical shifts of these carbons would provide insight into their electronic environments. nih.gov

⁷⁷Se NMR: As selenium possesses the NMR-active isotope ⁷⁷Se (spin ½, 7.63% natural abundance), ⁷⁷Se NMR spectroscopy would be invaluable for directly probing the selenium environment. ijcr.info The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the electronic structure and bonding of the selenium atom. scielo.bruni-muenchen.de For an isoselenourea, the ⁷⁷Se chemical shift would be expected in a characteristic region, distinguishing it from other selenium-containing functional groups like selenols or diselenides.

Hypothetical NMR Data for 1-(2-Aminoethyl)isoselenourea

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H (-CH₂-N) ~3.0 - 3.5 Triplet (t)
¹H (-CH₂-Se) ~2.8 - 3.3 Triplet (t)
¹³C (-CH₂-N) ~40 - 50 -
¹³C (-CH₂-Se) ~25 - 35 -
¹³C (C=Se) ~160 - 170 -

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the analysis of 1-(2-Aminoethyl)isoselenourea, MS would be used to:

Confirm Molecular Weight: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Expected fragments would include the loss of the aminoethyl side chain or cleavage of the C-Se bond.

Reaction Monitoring: MS can be used to follow the progress of the synthesis of 1-(2-Aminoethyl)isoselenourea, for instance, by monitoring the disappearance of starting materials and the appearance of the product peak.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Aminoethyl)isoselenourea would display characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching from the amine and isoselenourea groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching from the ethyl group (around 2850-2960 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C=N stretching of the isoselenourea moiety. The C-Se bond vibration would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study electronic transitions within a molecule. The isoselenourea chromophore would be expected to have a characteristic absorption maximum in the UV region. This technique can be particularly useful for quantitative analysis and for studying interactions with other molecules. ijcr.info

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 1-(2-Aminoethyl)isoselenourea or its salts could be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-N, C-Se, C=N) and the angles between them.

Conformation: The preferred spatial arrangement of the aminoethyl side chain relative to the isoselenourea group.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Computational and Quantum Chemical Investigations

Theoretical methods, particularly Density Functional Theory (DFT), are often used to complement experimental findings and to provide insights into molecular properties and reactivity that are difficult to probe experimentally.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition States

DFT calculations could be applied to 1-(2-Aminoethyl)isoselenourea to:

Optimize Geometry: Predict the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography if available.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies to aid in the interpretation of experimental spectra.

Analyze Reaction Mechanisms: Model the pathways for the synthesis or reactions of 1-(2-Aminoethyl)isoselenourea. This includes locating transition state structures and calculating activation energies, thereby providing a detailed understanding of the reaction mechanism at a molecular level.

Ab Initio Calculations for Molecular Design and Electronic Structure

Ab initio quantum chemistry methods are foundational tools for understanding the intrinsic properties of a molecule from first principles, without reliance on empirical data. These calculations could provide profound insights into the molecular geometry, stability, and electronic properties of 1-(2-Aminoethyl)isoselenourea. Key parameters that would typically be determined include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: Distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the molecular electrostatic potential surface.

Spectroscopic Properties: Predictions of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts that could aid in experimental characterization.

However, specific studies applying methods such as Hartree-Fock (HF), Density Functional Theory (DFT), or more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) to 1-(2-Aminoethyl)isoselenourea are not present in the available literature. Consequently, no data on its computed electronic structure or molecular design parameters can be compiled.

Applications in Advanced Chemical and Materials Science Research

Role in Polymer Chemistry and Materials Science

The presence of both amine and isoselenourea functionalities in 1-(2-Aminoethyl)isoselenourea makes it a candidate for modifying and improving the characteristics of polymeric materials.

Organic selenium compounds, including derivatives of selenourea (B1239437), have been investigated for their role as additives in polymer synthesis. researchgate.net These compounds can function as stabilizers, protecting polymeric materials from degradation caused by factors like heat, oxidation, and UV light. researchgate.netwikipedia.org The stabilization mechanism often involves the termination of free-radical chain reactions that lead to the breakdown of the polymer structure. While the direct application of 1-(2-Aminoethyl)isoselenourea as a polymer stabilizer is a subject of ongoing research, related organoselenium compounds have shown potential in this area. researchgate.net The effectiveness of stabilizers is crucial for extending the service life of plastic and rubber products. wikipedia.org

Selenoureas and their derivatives have been identified as potential components in the formulation of polymeric adhesive materials and coatings. researchgate.net The amino groups in these compounds can react with various polymer matrices, such as epoxy resins, to enhance adhesion and other mechanical properties. For instance, aminosilanes like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane are used to improve the adhesion of coatings to substrates. nih.govmdpi.com The incorporation of such compounds can improve the crosslinking density, elastic modulus, and tensile strength of the resulting material. nih.gov Research in this area suggests that the inclusion of organoselenium compounds could lead to the development of adhesives and coatings with improved performance characteristics. researchgate.net

Use as Polymer Additives and Stabilizers

Environmental Chemistry Applications

The reactivity of the functional groups in 1-(2-Aminoethyl)isoselenourea suggests its potential use in environmental remediation, particularly in the removal of heavy metal ions from contaminated water sources.

The development of effective adsorbents is a key area of research for water purification. nih.govjournalofbabylon.com Materials functionalized with amine and sulfur- or selenium-containing groups have shown a strong affinity for heavy metal ions. mdpi.com The amino groups can act as binding sites for metal cations like Lead (Pb(II)) and Zinc (Zn(II)). mdpi.commdpi.com The effectiveness of an adsorbent is often evaluated by its adsorption capacity, which is the amount of pollutant it can remove per unit mass.

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
Low-grade Manganese OrePb(II)~142.85 ajol.info
Low-grade Manganese OreZn(II)98.0 ajol.info
Red EarthPb(II)10.31 nih.gov
Red EarthZn(II)8.74 nih.gov
PEI-RCSAPb(II)234.2 rsc.org
PEI-RCSAZn(II)110.2 rsc.org

The data indicates that different materials exhibit varying efficiencies for the removal of Pb(II) and Zn(II) ions. The development of adsorbents based on or functionalized with compounds like 1-(2-Aminoethyl)isoselenourea could offer a promising approach for the remediation of heavy metal-polluted water. The presence of both nitrogen and selenium atoms could provide multiple binding sites for metal ions, potentially enhancing the adsorption capacity and selectivity.

Mechanistic Probes in Fundamental Chemical Biology

The study of interactions between small molecules and proteins is fundamental to understanding biological processes and for the development of new therapeutic agents. nih.govscripps.edu

Small molecules that can bind to proteins are invaluable tools for probing protein function and structure. nih.gov Techniques such as Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) NMR can be used to identify small molecules that bind to proteins and to characterize these interactions. nih.gov The binding affinity, often expressed as the dissociation constant (Kd), is a key parameter in these studies. nih.gov Compounds like 1-(2-Aminoethyl)isoselenourea, with their specific functional groups and charge distribution, can serve as molecular probes to map the binding sites of proteins. epo.org Understanding the chemical principles of how the amine and isoselenourea moieties interact with amino acid residues in a protein's binding pocket can provide insights into the nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern molecular recognition. epo.org This knowledge is crucial for the rational design of molecules with specific binding properties. biorxiv.org

Q & A

Q. 1.1. What synthetic strategies are recommended for optimizing the yield of 1-(2-Aminoethyl)isoselenourea, and how do alkyl chain modifications influence reactivity?

Methodological Answer: Synthesis optimization should focus on alkyl chain length and substituent positioning. For example, demonstrates that elongating alkyl chains in aminoethyl-containing compounds (e.g., from one to three methylene groups) can enhance potency by improving receptor binding . Researchers should employ stepwise alkylation and selenium incorporation under inert conditions. Purification via column chromatography (using silica gel and methanol/chloroform gradients) and characterization via 1^1H/13^13C NMR can validate structural integrity.

Q. 1.2. Which analytical techniques are critical for confirming the structural identity of 1-(2-Aminoethyl)isoselenourea?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For selenium-containing compounds, 77^{77}Se NMR can verify selenium bonding patterns . Infrared (IR) spectroscopy helps identify functional groups (e.g., -NH2_2, C=Se). X-ray crystallography, though advanced, resolves stereochemical ambiguities, as seen in piperidine derivatives in .

Q. 1.3. What safety protocols are mandatory for handling 1-(2-Aminoethyl)isoselenourea in laboratory settings?

Methodological Answer: Refer to OSHA HCS guidelines ( ):

  • Use flame-resistant lab coats, nitrile gloves, and sealed goggles.
  • Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation.
  • Neutralize spills with 5% sodium bicarbonate and adsorbents (e.g., vermiculite).
  • Ensure fume hoods and explosion-proof equipment are used during synthesis .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in potency data between 1-(2-Aminoethyl)isoselenourea derivatives with varying substituents?

Methodological Answer: Use structure-activity relationship (SAR) studies and computational modeling. For example, highlights that thiazol-5-yl derivatives exhibit higher potency than thiazol-4-yl analogues due to enhanced π-π stacking . Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities across receptor subtypes. Validate with in vitro assays (e.g., cAMP modulation for H3_3 receptors) and statistical tools like ANOVA to assess significance.

Q. 2.2. What in vitro models are suitable for studying the interaction of 1-(2-Aminoethyl)isoselenourea with neurotransmitter receptors?

Methodological Answer:

  • Cell-Based Assays: Use HEK-293 cells transfected with histamine H3_3 or serotonin receptors (). Measure intracellular Ca2+^{2+} flux or cAMP levels via ELISA.
  • Radioligand Binding Assays: Compete with 3^3H-labeled antagonists (e.g., 3^3H-α-methylhistamine) to determine IC50_{50} values .
  • Patch-Clamp Electrophysiology: Assess ion channel modulation in neuronal cultures .

Q. 2.3. How does the aminoethyl group in 1-(2-Aminoethyl)isoselenourea enhance biological activity compared to sulfur or oxygen analogues?

Methodological Answer: The aminoethyl group enables hydrogen bonding with Asp114^{114} in H3_3 receptors () and stabilizes transition states in catalytic reactions. Compare with sulfur (thiol) or oxygen (hydroxyl) analogues via:

  • Thermodynamic Studies: Isothermal titration calorimetry (ITC) to measure binding enthalpy.
  • Kinetic Profiling: Monitor reaction rates in selenocysteine-like pathways using HPLC-MS .

Data Analysis & Experimental Design

Q. 3.1. How should researchers design dose-response experiments to assess the toxicity profile of 1-(2-Aminoethyl)isoselenourea?

Methodological Answer:

  • In Vitro: Use MTT assays on HepG2 cells with concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., cisplatin) and normalize to solvent-only groups.
  • In Vivo: Apply OECD guidelines for acute oral toxicity in rodent models (e.g., fixed-dose procedure). Monitor liver/kidney biomarkers (ALT, creatinine) .

Q. 3.2. What statistical methods are recommended for analyzing discrepancies in antagonistic activity across homologous series?

Methodological Answer:

  • Multivariate Regression: Correlate alkyl chain length, substituent electronegativity, and pA2_2 values ().
  • Cluster Analysis: Group compounds by structural motifs (e.g., thiazol vs. piperidine) and compare mean potency using Tukey’s HSD test .

Comparative Studies & Structural Analogues

Q. 4.1. How do cyclopropane-containing aminoethyl derivatives (e.g., 1-(2-Aminoethyl)cyclopropanecarboxylic acid) differ in bioactivity from 1-(2-Aminoethyl)isoselenourea?

Methodological Answer: Cyclopropane rings induce conformational strain, altering receptor binding. Compare via:

  • X-ray Diffraction: Resolve 3D structures to identify torsional angles.
  • ADMET Predictions: Use SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Methodological Validation

Q. 5.1. How can researchers ensure reproducibility in synthesizing 1-(2-Aminoethyl)isoselenourea across laboratories?

Methodological Answer:

  • Standardized Protocols: Publish detailed synthetic procedures in peer-reviewed journals (e.g., reaction times, solvent grades).
  • Interlaboratory Studies: Share batches for cross-validation via LC-MS and 1^1H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.